molecular formula C12H18F3N3O2S B2741720 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide CAS No. 1396870-94-2

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide

Cat. No.: B2741720
CAS No.: 1396870-94-2
M. Wt: 325.35
InChI Key: LAWYHLBKGKBAQT-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide: is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide involves several steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4-methyl-6-(trifluoromethyl)pyrimidine.

    Alkylation: The pyrimidine derivative is then alkylated with an ethylating agent to introduce the ethyl group at the 2-position.

    Sulfonamide Formation: The final step involves the reaction of the alkylated pyrimidine with butane-1-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new antimicrobial agents or other therapeutic drugs.

    Chemical Biology: The compound can serve as a probe to study biological pathways and interactions involving sulfonamides.

    Industrial Chemistry: It can be utilized in the synthesis of more complex molecules or as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide: can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine.

    Trifluoromethylpyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3O2S/c1-3-4-7-21(19,20)16-6-5-11-17-9(2)8-10(18-11)12(13,14)15/h8,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWYHLBKGKBAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCC1=NC(=CC(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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